molecular formula C18H18N2O6S B12472885 4-Nitrophenyl 3-(piperidin-1-ylsulfonyl)benzoate

4-Nitrophenyl 3-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B12472885
M. Wt: 390.4 g/mol
InChI Key: ZCNWFFUANPSKSH-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-(piperidine-1-sulfonyl)benzoate is a complex organic compound that features a nitrophenyl group, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 3-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine with 4-nitrobenzenesulfonyl chloride, followed by esterification with 3-hydroxybenzoic acid. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 3-(piperidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrophenyl 3-(piperidine-1-sulfonyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N2O6S

Molecular Weight

390.4 g/mol

IUPAC Name

(4-nitrophenyl) 3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C18H18N2O6S/c21-18(26-16-9-7-15(8-10-16)20(22)23)14-5-4-6-17(13-14)27(24,25)19-11-2-1-3-12-19/h4-10,13H,1-3,11-12H2

InChI Key

ZCNWFFUANPSKSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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